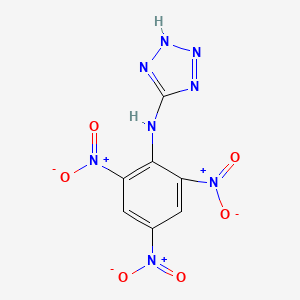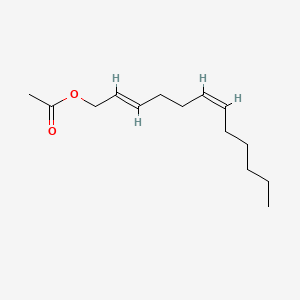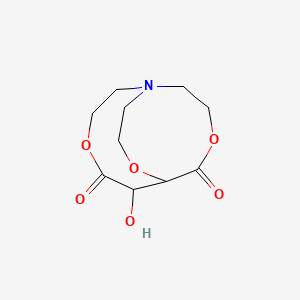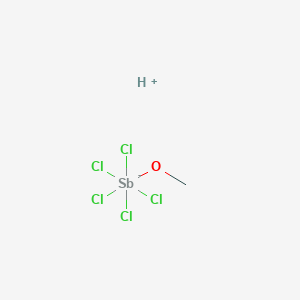
Trisilver(1+) imidodisulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisilver(1+) imidodisulphate is a chemical compound with the molecular formula Ag3HNO6S2+. . The compound consists of three silver ions (Ag+) coordinated with an imidodisulphate anion, making it a compound of interest for researchers and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trisilver(1+) imidodisulphate typically involves the reaction of silver nitrate (AgNO3) with imidodisulphate precursors under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound. The reaction mixture is then subjected to filtration and purification processes to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The production process is optimized to achieve high yields and minimize waste, making it economically viable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions: Trisilver(1+) imidodisulphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of silver ions and the imidodisulphate anion, which can participate in redox processes and coordinate with other chemical species .
Common Reagents and Conditions:
Oxidation Reactions: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction Reactions: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) in an alkaline medium.
Substitution Reactions: Substitution reactions involve the replacement of the imidodisulphate anion with other anions or ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silver oxide (Ag2O) and other oxidized species, while reduction reactions may produce elemental silver (Ag) and reduced anions .
Wissenschaftliche Forschungsanwendungen
Trisilver(1+) imidodisulphate has a wide range of scientific research applications due to its unique properties and reactivity. Some of the key applications include:
Wirkmechanismus
The mechanism of action of trisilver(1+) imidodisulphate involves the interaction of silver ions with biological molecules and cellular components. Silver ions are known to disrupt bacterial cell membranes, interfere with enzyme activity, and cause oxidative stress, leading to cell death . The imidodisulphate anion may also play a role in enhancing the compound’s antimicrobial properties by facilitating the release of silver ions and stabilizing the compound in biological environments .
Vergleich Mit ähnlichen Verbindungen
Trisilver(1+) imidodisulphate can be compared with other silver-based compounds and imidazole derivatives. Some similar compounds include:
Silver Nitrate (AgNO3): A widely used silver compound with antimicrobial properties, but lacks the imidodisulphate anion’s stabilizing effect.
Silver Sulfadiazine (AgSD): Commonly used in burn treatments for its antimicrobial properties, but differs in its chemical structure and mechanism of action.
Imidazole Derivatives: Compounds containing the imidazole ring, which are known for their biological activity and use in pharmaceuticals.
This compound stands out due to its unique combination of silver ions and the imidodisulphate anion, which enhances its stability and reactivity in various applications .
Eigenschaften
CAS-Nummer |
67372-98-9 |
|---|---|
Molekularformel |
Ag3HNO6S2+ |
Molekulargewicht |
498.75 g/mol |
IUPAC-Name |
trisilver;N-sulfonatosulfamate |
InChI |
InChI=1S/3Ag.H3NO6S2/c;;;2-8(3,4)1-9(5,6)7/h;;;1H,(H,2,3,4)(H,5,6,7)/q3*+1;/p-2 |
InChI-Schlüssel |
CBESIAGHERXXLP-UHFFFAOYSA-L |
Kanonische SMILES |
N(S(=O)(=O)[O-])S(=O)(=O)[O-].[Ag+].[Ag+].[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


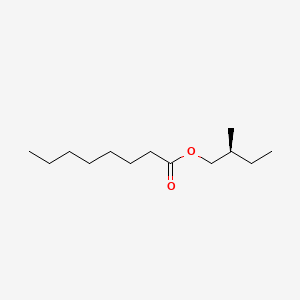
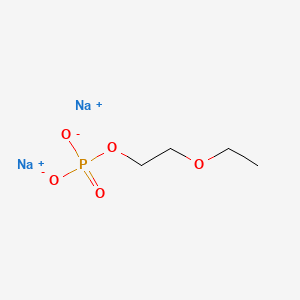
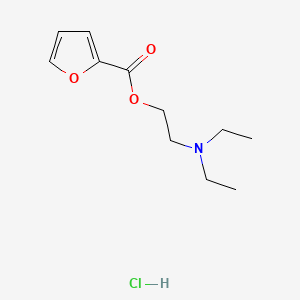
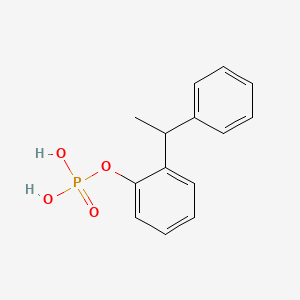
![octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene](/img/structure/B12654020.png)
![1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride](/img/structure/B12654028.png)

